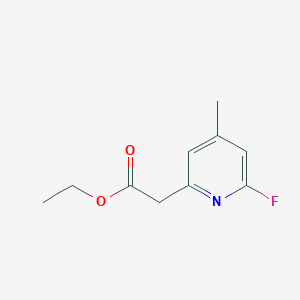![molecular formula C14H18Cl2N2O B14840116 4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)-2,7-diazaspiro[45]decan-1-one hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure, which includes a diaza (two nitrogen atoms) component
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of a chlorophenyl derivative with a diazaspiro compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can modulate inflammatory pathways and potentially offer therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure but may have different substituents, leading to variations in their chemical properties and applications.
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride: Another compound with a similar core structure but different substituents, offering distinct biological activities.
Uniqueness
4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical properties and enhances its potential as an enzyme inhibitor. This makes it a valuable compound for research in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C14H18Cl2N2O |
|---|---|
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-12-5-2-1-4-10(12)11-8-17-13(18)14(11)6-3-7-16-9-14;/h1-2,4-5,11,16H,3,6-9H2,(H,17,18);1H |
InChI-Schlüssel |
ZPGKRYOREXHUSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC1)C(CNC2=O)C3=CC=CC=C3Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


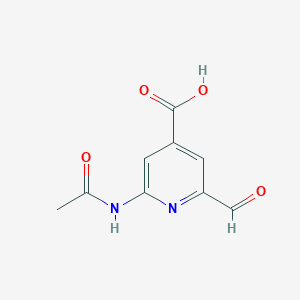

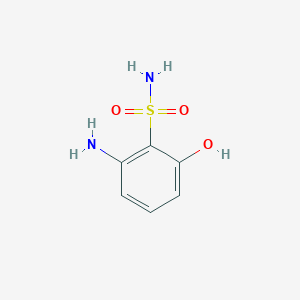
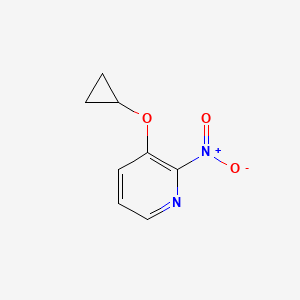
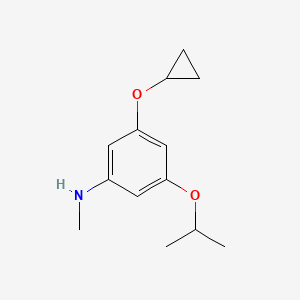
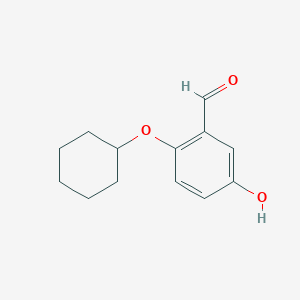

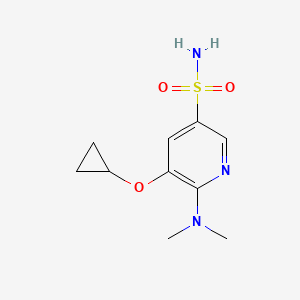

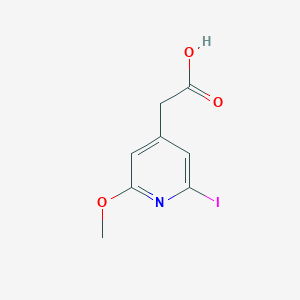
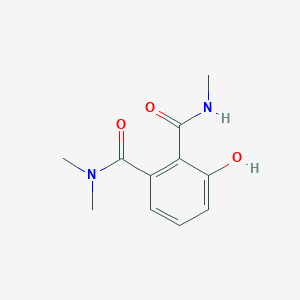
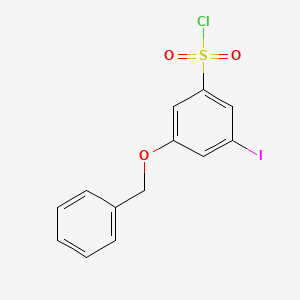
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
